molecular formula C24H25N3O3S B2487743 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine CAS No. 1286728-23-1

1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine

Cat. No. B2487743
CAS RN: 1286728-23-1
M. Wt: 435.54
InChI Key: SIXYMJHHQIAOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DSP-8658 and belongs to the class of piperazine derivatives. It has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various targets, such as the frizzled family member fzd4

Mode of Action

Similar compounds have been reported to act as negative modulators by binding to an allosteric site, ultimately inhibiting the binding of dishevelled (dvl) to fzd4 . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s activity.

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might affect similar biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds have been reported to have potent in vitro antipromastigote activity . This suggests that the compound might have similar effects, leading to changes at the molecular and cellular level.

Action Environment

The success of similar compounds in the sm cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also be influenced by similar environmental factors.

properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-18-8-10-22(16-19(18)2)31(29,30)23-11-9-20(17-25-23)24(28)27-14-12-26(13-15-27)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXYMJHHQIAOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.